

JNJ-4355 Cell-Based Assay Guide: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187

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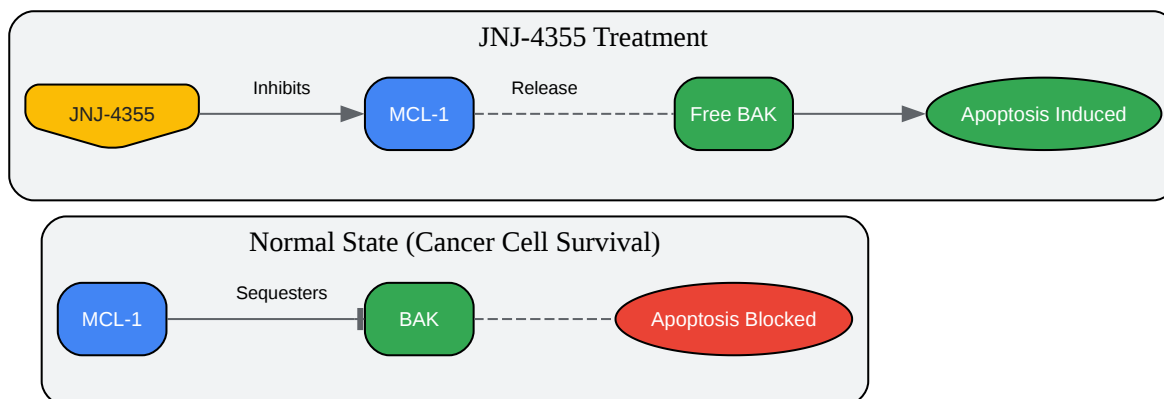
Introduction

JNJ-4355 is a highly potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^[1] MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic pathway of apoptosis.^{[1][2]} Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.^[1] **JNJ-4355** binds to the BH3-binding groove of MCL-1 with high affinity, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.^{[1][2]} This disruption leads to the activation of the apoptotic cascade, resulting in cancer cell death.

These application notes provide detailed protocols for cell-based assays to characterize the activity of **JNJ-4355** in relevant cancer cell lines. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings.

Mechanism of Action: JNJ-4355 Signaling Pathway

The following diagram illustrates the mechanism of action of **JNJ-4355** in inducing apoptosis.



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Caption: Mechanism of **JNJ-4355** in inducing apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro potency of **JNJ-4355** in various assays and cell lines.

Parameter	Value	Assay Type	Cell Line	Reference
MCL-1 Ki	18 pM	HTRF Assay	N/A	[1]
AC50	8.7 nM	Cell Killing Assay	MOLP-8	[1]
AC50	12 nM	Caspase-Glo Assay	MOLP-8	[2]
AC50	69 nM	Caspase-Glo Assay	KMS-12-PE	[2]
AC50	0.29 - 75 nM	Cell Killing Assay	AML Patient Samples	[1]

Note: AC50 (Half-maximal activity concentration) values can vary depending on the assay conditions and cell line.

Experimental Protocols

Cell Line Culture

Proper cell culture technique is critical for obtaining reliable and reproducible results. The following are general guidelines for the culture of cell lines sensitive to MCL-1 inhibition.

Recommended Cell Lines:

- MOLP-8: A human multiple myeloma cell line.
- KMS-12-PE: A human multiple myeloma cell line.
- MOLM-13: A human acute myeloid leukemia (AML) cell line.

General Culture Conditions:

Cell Line	Medium	Supplements	Seeding Density (cells/mL)	Subculture Ratio
MOLP-8	RPMI-1640	20% FBS, 2 mM L-glutamine	0.5×10^6	1:2 to 1:3
KMS-12-PE	RPMI-1640	20% FBS	0.5×10^5	Add fresh medium
MOLM-13	RPMI-1640	10% FBS	1×10^5	1:2 to 1:3

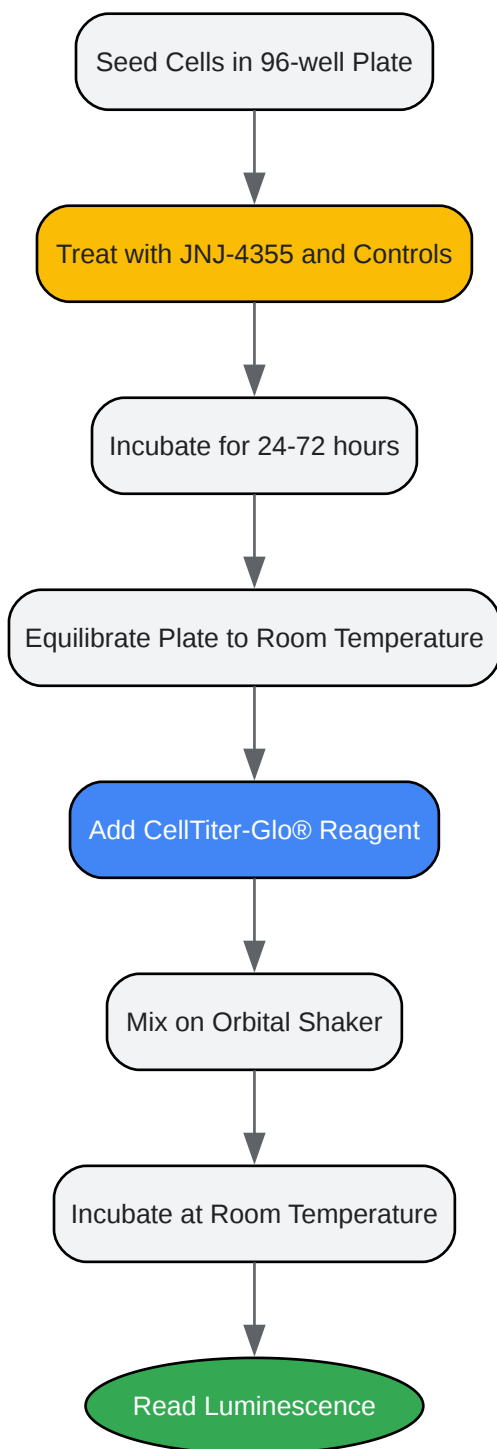
Protocol:

- Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
- For suspension cultures (MOLP-8, MOLM-13), subculture every 2-3 days by diluting the cell suspension to the recommended seeding density.
- For KMS-12-PE, maintain cultures by adding fresh medium every 2-3 days to keep the cell density between 3×10^5 and 1×10^6 cells/mL.

- Regularly monitor cell viability and morphology using a microscope.
- Perform mycoplasma testing on a regular basis to ensure cultures are free from contamination.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.



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Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

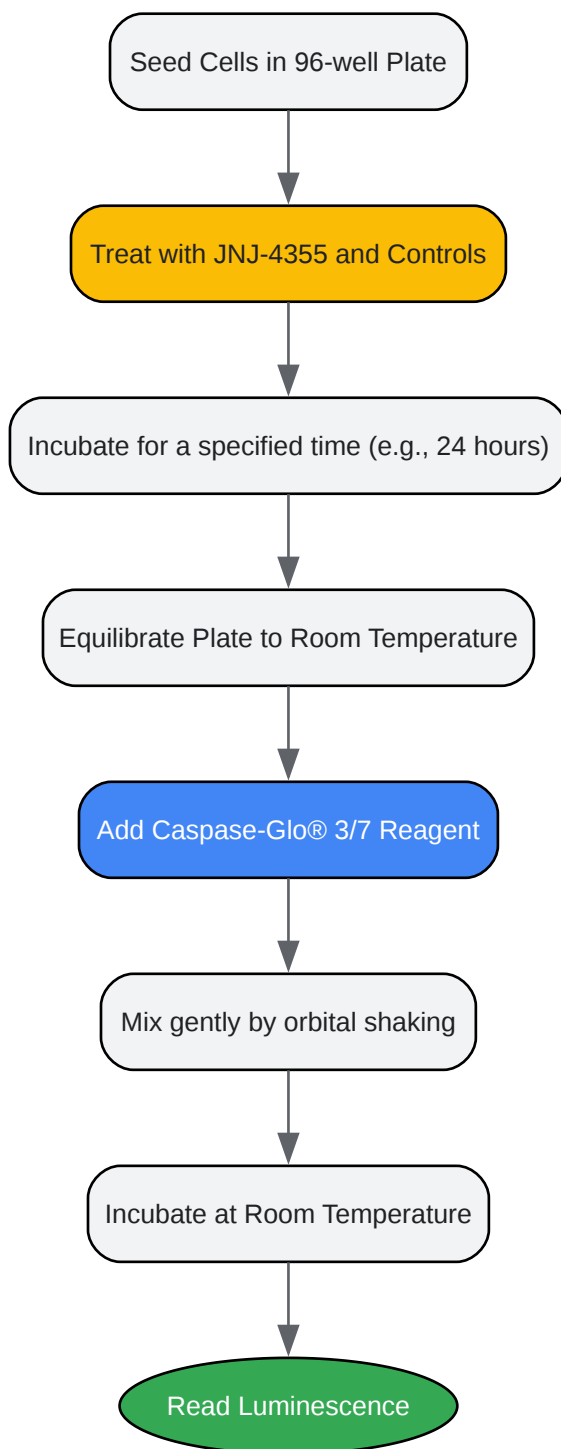
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Protocol:

- Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Incubate the plates overnight to allow cells to attach and resume growth.
- Prepare serial dilutions of **JNJ-4355** and the negative control (JNJ-78732576) in culture medium.
- Treat the cells with a range of concentrations of **JNJ-4355**, the negative control, and a vehicle control (e.g., 0.1% DMSO).
- Incubate the plates for 24, 48, or 72 hours.
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add 100 μ L of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the AC50 value.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.



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Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

- White-walled 96-well plates
- Caspase-Glo® 3/7 Assay kit (Promega)
- Luminometer

Protocol:

- Seed cells in white-walled 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
- Incubate the plates overnight.
- Treat cells with various concentrations of **JNJ-4355**, the negative control, and a vehicle control.
- Incubate for a predetermined time point (e.g., 6, 12, or 24 hours).
- Equilibrate the plate to room temperature.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
- Mix gently on a plate shaker for 30 seconds.
- Incubate at room temperature for 1 to 3 hours.
- Measure the luminescence using a luminometer.
- Normalize the data to the vehicle control to determine the fold-increase in caspase activity.

Target Engagement Assay: Co-Immunoprecipitation (Co-IP) of MCL-1 and BAK

This assay is used to demonstrate that **JNJ-4355** disrupts the interaction between MCL-1 and the pro-apoptotic protein BAK in a cellular context.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-MCL-1 for immunoprecipitation, anti-BAK for western blotting
- Protein A/G magnetic beads
- SDS-PAGE and western blotting reagents

Protocol:

- Culture a sufficient number of cells (e.g., $1-5 \times 10^7$ cells per condition).
- Treat the cells with **JNJ-4355**, the negative control, and a vehicle control for a short duration (e.g., 4-6 hours).
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.
- Pre-clear the lysates by incubating with protein A/G beads.
- Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-BAK antibody to detect the amount of BAK that was co-immunoprecipitated with MCL-1.
- Analyze the results to determine if **JNJ-4355** treatment reduces the amount of BAK associated with MCL-1 compared to the controls.

Troubleshooting and Data Interpretation

- High background in luminescent assays: Ensure that the opaque-walled plates are not scratched and that there is no cross-contamination between wells. Use a "no-cell" control to determine the background luminescence of the medium and reagent.
- Low signal in luminescent assays: Optimize the cell seeding density and incubation times. Ensure that the assay reagents are properly stored and handled.
- Variability in Co-IP results: Ensure complete cell lysis and use sufficient amounts of antibody and beads. Optimize the washing steps to minimize non-specific binding while preserving the protein-protein interaction of interest. Include appropriate controls, such as an isotype control antibody for the immunoprecipitation step.

By following these detailed protocols, researchers can effectively evaluate the cellular activity of **JNJ-4355** and other MCL-1 inhibitors, contributing to the development of novel cancer therapeutics.

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References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
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